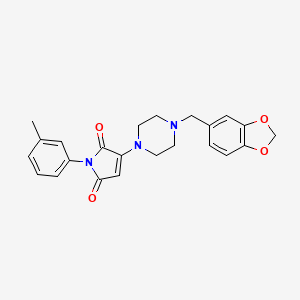

3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,3-benzodioxole moiety, followed by its attachment to a piperazine ring. The final steps involve the formation of the pyrrole-2,5-dione structure and its subsequent functionalization with the 3-methylphenyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. A notable case study highlighted the efficacy of related compounds in breast cancer models, demonstrating dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with similar structures have been evaluated for their sedative and anticonvulsant effects. In behavioral studies, derivatives related to this compound significantly increased sleep duration in animal models when administered alongside sedative agents like pentobarbital .

Anti-inflammatory Properties

Compounds containing the benzodioxole structure have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A comprehensive study investigated the anticancer effects of pyrrolo[1,4]benzodiazepine derivatives closely related to this compound. The results indicated significant cytotoxicity against MCF7 breast cancer cells, with effective concentrations leading to cell death and reduced tumor growth in xenograft models.

Case Study 2: Neuropharmacological Assessment

In a behavioral analysis assessing the sedative properties of various derivatives in mice, it was found that compounds structurally similar to this compound exhibited marked increases in sleep duration compared to control groups. This suggests potential therapeutic applications for anxiety and sleep disorders.

Mechanism of Action

The mechanism of action of 3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

- 1-(1,3-benzodioxol-5-yl)-2-propanol

- 1-(3-methylphenyl)-2,5-dione These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Biological Activity

The compound 3-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a member of the pyrrole-2,5-dione class of compounds, which have garnered attention due to their potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that derivatives of pyrrole-2,5-dione can inhibit various kinases, including those associated with cancer progression. The compound's structure allows it to interact with ATP-binding sites on kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to downstream effects on cell proliferation and survival.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of related compounds within the pyrrole-2,5-dione class:

- Colon Cancer Study : A derivative similar to our compound was tested against HCT-116 and SW-620 colon cancer cell lines. The study found that the compound exhibited a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10^-8 M), indicating strong antiproliferative effects .

- Kinase Interaction : Molecular docking studies demonstrated that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives could form stable complexes with EGFR and VEGFR2 ATP-binding sites, reinforcing their potential as kinase inhibitors .

- Membrane Dynamics : Research on lipid bilayers showed that these compounds could intercalate into membranes, affecting their conductance and capacity, which may influence drug delivery mechanisms .

Properties

Molecular Formula |

C23H23N3O4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C23H23N3O4/c1-16-3-2-4-18(11-16)26-22(27)13-19(23(26)28)25-9-7-24(8-10-25)14-17-5-6-20-21(12-17)30-15-29-20/h2-6,11-13H,7-10,14-15H2,1H3 |

InChI Key |

BOIGNQRWYHJEAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.